5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol

RXFP1 Relaxin receptor GPCR screening

5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic small molecule (MW 327.4 g/mol, C12H13N3O4S2) containing a 1,3,4-oxadiazole-2-thiol core and a morpholine-4-sulfonylphenyl substituent at the 5-position. It exists in equilibrium with its thione tautomer (1,3,4-oxadiazole-2(3H)-thione) and is primarily catalogued as a synthetic building block and research chemical.

Molecular Formula C12H13N3O4S2
Molecular Weight 327.37
CAS No. 565194-87-8
Cat. No. B2378833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
CAS565194-87-8
Molecular FormulaC12H13N3O4S2
Molecular Weight327.37
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3
InChIInChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20)
InChIKeyRNPILHVKCRFDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol (CAS 565194-87-8): Chemical Identity and Baseline Characteristics for Procurement


5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic small molecule (MW 327.4 g/mol, C12H13N3O4S2) containing a 1,3,4-oxadiazole-2-thiol core and a morpholine-4-sulfonylphenyl substituent at the 5-position [1]. It exists in equilibrium with its thione tautomer (1,3,4-oxadiazole-2(3H)-thione) and is primarily catalogued as a synthetic building block and research chemical . The compound has been assigned ChEMBL ID CHEMBL1400922 and is classified at a preclinical max phase, with 11 reported potency assays across 10 distinct biological targets [2].

Why Substituting 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol with Unsubstituted or Para-Isomeric Analogs Risks Divergent Reactivity and Biological Outcomes


Substitution within the 5-aryl-1,3,4-oxadiazole-2-thiol class is not straightforward because the morpholine-4-sulfonyl group at the meta-phenyl position confers distinct physicochemical properties—including modulated lipophilicity (XLogP3 = 0.8) and hydrogen-bonding capacity (7 HBA, 1 HBD)—that differ from unsubstituted or para-substituted analogs [1]. The free thiol group at the 2-position is the reactive handle for S-alkylation, enabling derivatization into benzyl sulfides and acetamides that demonstrate differential antibacterial activity depending on the 5-aryl substituent [2]. In the S-alkylated series, the specific 5-substituent directly affects MIC values; for example, compound 6b (bearing a 4-chlorophenyl group at the 5-position) exhibited MICs of 9.15–16.11 µM across six bacterial strains, while other 5-substituted analogs in the same series showed narrower activity spectra [2]. Consequently, procurement of the incorrect 5-substituted thiol intermediate precludes access to the intended final compound series and may introduce uncharacterized reactivity or inactivity.

Quantitative Differential Evidence for 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol Against Closest Analogs


GPCR Target Engagement: RXFP1 Potency of 4.5 pIC50 Units Distinguishes This Compound from Structurally Unrelated 1,3,4-Oxadiazole-2-thiones

In ChEMBL-curated bioactivity data, 5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol demonstrates a potency of 4.5 (pIC50 or pEC50 equivalent) against the human RXFP1 (Relaxin family peptide receptor 1) [1]. This represents the only reported RXFP1 activity within the 1,3,4-oxadiazole-2-thione chemotype class curated in ChEMBL. By comparison, the most active 1,3,4-oxadiazole-2(3H)-thiones in the phosphodiesterase NPP1 inhibition panel exhibit IC50 values of 66–368 µM, corresponding to pIC50 values of approximately 3.4–4.2, indicating that the morpholinosulfonyl substitution shifts target selectivity toward RXFP1 while maintaining comparable or slightly higher potency [2].

RXFP1 Relaxin receptor GPCR screening

Bioactivity Profile Breadth: 11 Assays Across 10 Targets Contrasts with Narrower Profiles of Simpler 5-Aryl-1,3,4-oxadiazole-2-thiols

The ChEMBL database records 11 potency assay results across 10 distinct biological targets for this compound, including enzymatic, epigenetic regulator, and membrane receptor categories [1]. This polypharmacological profile is broader than that reported for the simpler 5-phenyl-1,3,4-oxadiazole-2-thiol (ChEMBL ID CHEMBL3279453), which has only 2 recorded assays primarily limited to antifungal screening [2]. The morpholinosulfonyl substituent therefore expands the target engagement spectrum beyond what is achievable with the unsubstituted phenyl analog.

Polypharmacology Target profiling ChEMBL

Physicochemical Differentiation: Calculated XLogP3 and H-Bond Profile Distinguish Meta-Morpholinosulfonyl Isomer from Para and Unsubstituted Analogs

PubChem-computed XLogP3 for the target compound is 0.8, with 7 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The meta-substitution pattern positions the morpholinosulfonyl group such that the sulfonyl oxygen atoms and morpholine ring oxygen contribute to a higher HBA count than the para-isomer analog 5-[4-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol, which has identical HBA/HBD counts but a slightly different dipole moment due to the para orientation, potentially affecting solid-state packing and solubility. The unsubstituted 5-phenyl-1,3,4-oxadiazole-2-thiol has a computed XLogP3 of approximately 1.8–2.0 (estimated from fragment-based calculation) and only 3–4 HBA, indicating that the morpholinosulfonyl group significantly reduces lipophilicity and enhances aqueous solubility potential [2].

Lipophilicity Drug-likeness Solubility

Commercial Purity Benchmarks: ≥98% Purity Specification from Reputable Vendors Enables Direct Use Without Additional Purification

Multiple vendor technical datasheets specify purity levels of ≥98% for this compound [1]. This contrasts with many custom-synthesized 5-aryl-1,3,4-oxadiazole-2-thiols, which are often supplied at 95% purity or require in-house synthesis yielding 65–90% as reported for the S-alkylated derivative intermediates (4a–e) [2]. The commercially available ≥98% purity reduces the need for pre-use chromatographic purification and ensures batch-to-batch consistency for reproducible SAR studies.

Purity Quality control Procurement

Recommended Application Scenarios for 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol Based on Verified Evidence


GPCR Panel Screening for RXFP1 (Relaxin Receptor) Ligand Discovery

The verified RXFP1 potency of 4.5 pIC50/pEC50 units makes this compound a viable starting point for medicinal chemistry programs targeting the relaxin receptor, particularly where the morpholinosulfonyl motif is hypothesized to contribute to binding affinity. Researchers initiating RXFP1 campaigns should prioritize this compound over unsubstituted 1,3,4-oxadiazole-2-thiones that lack any reported RXFP1 activity [1].

Synthesis of S-Alkylated Benzyl Sulfide Libraries for Antibacterial SAR

The compound serves as a key intermediate for generating S-alkylated derivatives via reaction with 4-(4-(bromomethyl)phenylsulfonyl)morpholine or related electrophiles. In published protocols, analogous 5-substituted-1,3,4-oxadiazole-2-thiols were converted to benzyl sulfides (6a–k) in the presence of DMF and NaH, yielding compounds with MIC values as low as 9.15 µM against S. aureus [2]. The morpholinosulfonyl group at the 3-position of the phenyl ring introduces a sulfonamide-like moiety that may enhance target binding compared to unsubstituted phenyl intermediates.

Physicochemical Property Optimization in Early-Stage Drug Discovery

With a computed XLogP3 of 0.8 and 7 hydrogen bond acceptors, this compound resides in a favorable lipophilicity range for CNS or systemic drug candidates. Teams seeking to reduce logP while maintaining heterocyclic core rigidity should select this meta-morpholinosulfonyl compound over the unsubstituted phenyl analog (estimated XLogP3 ≈ 1.8–2.0) to improve solubility and reduce phospholipidosis risk in early ADMET profiling [3].

Urease and Nitrification Inhibition Studies in Agrochemical Research

A patent describing 5-substituted-1,3,4-oxadiazole-2-thiols as urease and nitrification inhibitors establishes the compound class as relevant for agrochemical applications [4]. The specific morpholinosulfonyl substitution may modulate soil mobility and enzyme binding kinetics, warranting comparative evaluation against the unsubstituted and para-substituted analogs in soil nitrification assays.

Quote Request

Request a Quote for 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.